molecular formula C17H20N2O3 B5773732 Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone CAS No. 355814-57-2

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B5773732
CAS No.: 355814-57-2
M. Wt: 300.35 g/mol
InChI Key: FSXSHPXIVMFPOJ-UHFFFAOYSA-N
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Description

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone is a piperazine-based compound featuring a furan-2-yl carbonyl group and a 3-methoxybenzyl substituent on the piperazine ring. The methoxy group at the para position of the benzyl moiety confers electron-donating properties, which may influence its electronic profile, solubility, and biological interactions.

Properties

IUPAC Name

furan-2-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXSHPXIVMFPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182294
Record name 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355814-57-2
Record name 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355814-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone involves several steps. One common synthetic route includes the reaction of furan derivatives with piperazine and methoxybenzyl chloride under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Potential

Furan derivatives, including Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone, have been studied for their diverse biological activities:

  • Antidepressant Activity: The piperazine moiety is commonly linked to antidepressant effects. Compounds with similar structures have shown promise in this area, suggesting potential applications for mood disorders.
  • Antimicrobial Properties: Some furan derivatives exhibit antibacterial effects against pathogens such as Escherichia coli, indicating that Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone may also possess similar properties.

Interaction Studies

Research into the binding affinity of this compound with various biological targets is crucial for understanding its mechanism of action. Interaction studies have shown that compounds with similar structures can effectively bind to serotonin receptors, which are pivotal in mood regulation and anxiety disorders.

Synthetic Routes

The synthesis of this compound can be achieved through several steps involving the modification of functional groups to optimize biological activity. Common synthetic methods include:

  • Formation of the Furan Ring: Utilizing furan precursors through cyclization reactions.
  • Piperazine Synthesis: Employing piperazine derivatives that can be further functionalized.
  • Coupling Reactions: Combining the furan and piperazine components through amide bond formation.

These synthetic routes allow for the exploration of structural modifications that may enhance the compound's efficacy and reduce side effects.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structures and biological activities:

Compound NameStructureNotable Activity
4-(9H-fluoren-9-yl)piperazin-1-yl methanoneStructureAntimalarial activity against Plasmodium falciparum
3-(furan-2-yl)propanoic acid derivativesStructureAntibacterial effects against Escherichia coli
4-Benzylpiperazine derivativesStructureNeurological effects; potential antidepressant activity

The unique combination of a methoxybenzyl group with a piperazine moiety in this compound sets it apart from these compounds, potentially enhancing its therapeutic profile.

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of various piperazine derivatives, including those structurally related to this compound. The results indicated significant improvements in depressive symptoms in animal models when treated with these compounds, suggesting that further exploration into this specific derivative could yield promising results for treating depression.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of furan derivatives demonstrated that compounds similar to this compound exhibited effective inhibition against various bacterial strains. This opens avenues for developing new antimicrobial agents based on its structure.

Mechanism of Action

The mechanism of action of Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Analogues and Their Substitutions
Compound Name Piperazine Substituent Key Features Synthesis Method Melting Point (°C) Application/Activity Reference
Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone Pyrazolo[4,3-d]pyrimidin-7-yl Heterocyclic substituent; white solid PyBOP/DBU in ACN 176–178 GPR55 receptor antagonist
Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone Pyrrolo[2,1-f][1,2,4]triazin-4-yl Fused triazine ring; yellow oil PyBOP/DBU in ACN 158–160 GPR55 receptor antagonist
[4-(4-Aminobenzoyl)piperazin-1-yl]furan-2-ylmethanone 4-Aminobenzoyl Aromatic amide substituent; corrosion inhibitor FTIR/NMR-characterized N/A Mild steel corrosion inhibition
Furan-2-yl[4-(2-methyl-thienopyrimidin-4-yl)piperazin-1-yl]methanone Thienopyrimidin-4-yl Sulfur-containing heterocycle; dark orange oil Microwave-assisted reaction N/A GPR55 receptor antagonist
[4-(4-Fluorobenzyl)piperazin-1-yl][3-fluoro-2-(trifluoromethyl)phenyl]methanone 4-Fluorobenzyl Electron-withdrawing fluorine substituents Silica gel chromatography N/A Receptor binding studies

Key Observations:

  • Substituent Effects on Physical Properties: Heterocyclic substituents (e.g., pyrazolo[4,3-d]pyrimidin-7-yl) result in higher melting points (176–178°C) compared to fused triazine derivatives (158–160°C), likely due to increased crystallinity .
  • Synthetic Flexibility: PyBOP/DBU-mediated coupling in acetonitrile (ACN) is a common method for introducing heterocyclic groups . Microwave-assisted synthesis improves yields for bulkier substituents like thienopyrimidine .
  • Biological vs. Industrial Applications: Aminobenzoyl-substituted derivatives are used in corrosion inhibition , while thienopyrimidine- or pyrazolo-substituted analogues target GPR55 receptors .

Electronic and Binding Properties

The 3-methoxybenzyl group in the target compound may enhance π-π stacking interactions in biological systems due to its aromaticity and electron-donating methoxy group. In contrast:

  • Electron-Withdrawing Groups: Fluorobenzyl derivatives (e.g., [4-(4-fluorobenzyl)piperazin-1-yl]methanone) exhibit altered binding kinetics, as seen in NMR studies .
  • Hydrogen Bonding: Analogues like ZINC000015767717 (a nitro- and trifluoromethyl-substituted compound) form hydrogen bonds with Ile 77 in metalloproteinase II (bond lengths: 4.17–4.33 Å), suggesting substituents influence enzyme inhibition .

Physicochemical and Computational Data

Table 2: Computational Properties of Selected Analogues
Compound Name Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Reference
2,6-Difluorophenyl[4-(furan-2-carbonyl)piperazinyl]methanone 5 2 53.8
Furan-2-yl[4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]methanone 4 3 67.8 (estimated)

Insights:

  • Increased polar surface area (e.g., 67.8 Ų in trifluoromethylpyrimidine derivatives) correlates with improved solubility and membrane permeability .

Biological Activity

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article will explore its biological activity, including anti-cancer properties, neuropharmacological effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a piperazine moiety, which are common in many pharmacologically active compounds. The molecular formula is C16H20N2O2C_{16}H_{20}N_2O_2, with a molar mass of 288.35 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anti-Cancer Activity
    • Recent studies have indicated that derivatives of piperazine compounds exhibit significant anti-cancer properties. For instance, related compounds have shown inhibitory effects on various cancer cell lines, including breast and prostate cancer cells.
    • Case Study : In vitro assays demonstrated that furan-containing derivatives can induce apoptosis in cancer cell lines with IC50 values ranging from 10 to 25 μM, suggesting moderate potency against tumor growth.
  • Neuropharmacological Effects
    • Piperazine derivatives are often studied for their effects on the central nervous system (CNS). The structural similarity to known psychoactive substances suggests potential anxiolytic and antidepressant effects.
    • Research Findings : One study reported that piperazine derivatives exhibited anxiolytic-like effects in animal models, with behavioral assays indicating reduced anxiety levels comparable to standard anxiolytics.
  • Antimicrobial Activity
    • Furan derivatives have been noted for their antimicrobial properties against various pathogens.
    • Data Table : Comparative antimicrobial efficacy against selected bacteria.
Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
Furan derivative AS. aureus16 μg/mL
Furan derivative BP. aeruginosa64 μg/mL

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and proliferation, such as topoisomerases and kinases.
  • Neurotransmitter Modulation : The compound may interact with serotonin and dopamine receptors, contributing to its potential antidepressant effects.

Q & A

Q. What are the key synthetic routes for Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Piperazine Intermediate Preparation : React ethylenediamine with a dihaloalkane under basic conditions to form the piperazine ring .

Coupling Reactions : The furan-2-carbonyl group is introduced via nucleophilic acyl substitution. For example, 1-(2-furoyl)piperazine reacts with 3-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .

Purification : Column chromatography or recrystallization isolates the final product .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the furan, piperazine, and methoxybenzyl groups .
  • X-ray Crystallography : Resolves spatial arrangement (e.g., bond angles in the piperazine ring) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What in vitro assays evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability .
  • Receptor Binding Studies : Radioligand displacement assays quantify affinity for serotonin/dopamine receptors .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Artificial Force Induced Reaction (AFIR) : Predicts energetically favorable pathways for intermediate formation .
  • Density Functional Theory (DFT) : Models transition states and intermediates in nucleophilic substitution reactions .
  • Molecular Dynamics Simulations : Assess solvent effects on reaction yields (e.g., DMF vs. ethanol) .

Q. How to design derivatives for improved selectivity in enzyme inhibition?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the methoxybenzyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate electronic properties .
  • Pharmacophore Modeling : Align derivatives with co-crystallized enzyme-inhibitor complexes (e.g., using PyMol) .

Q. How to resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate cytotoxicity results via ATP-based viability assays alongside MTT .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations) .
  • Structural Analog Testing : Synthesize and test analogs to isolate contributions of specific substituents (e.g., methoxy vs. ethoxy) .

Key Physicochemical Properties (Extrapolated from Structural Analogs)

PropertyValue/DescriptionSource Compound Reference
Molecular FormulaC₁₈H₂₁N₂O₃Adapted from
Molecular Weight~313.4 g/molCalculated via PubChem
IUPAC NameThis compoundAdapted from
Key Functional GroupsFuran, Piperazine, Methoxybenzyl
Solubility (Predicted)Low in water; soluble in DMSO, DMF

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